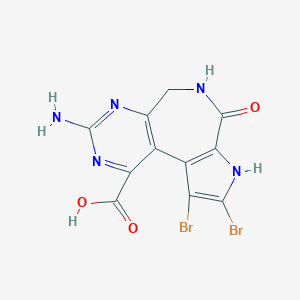

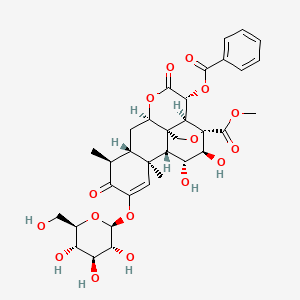

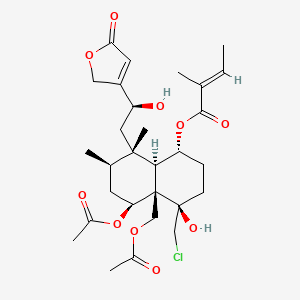

![molecular formula C33H54O12 B1259981 (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a natural product found in Silene viridiflora, Silene turkestanica, and other organisms with data available.

Aplicaciones Científicas De Investigación

Synthesis of Liver X Receptor Agonists

Hyodeoxycholic acid, a by-product from the livestock industry, has been used as a steroidal scaffold to synthesize Liver X receptor (LXR) modulators. LXRs are crucial in regulating cholesterol metabolism, and dysfunctions can lead to diseases like ischemic stroke and Alzheimer’s. The study identified three bile acid analogs demonstrating agonist activity towards LXRs, which could be developed into clinically useful LXR regulators (Ching, 2013).

Cardiac Aglycone from Periploca sepium Bunge

Research on the root bark of Periploca sepium Bunge, a traditional Chinese medicine, led to the isolation of a compound with a complex steroidal structure. This compound's molecular arrangement suggests potential therapeutic applications, especially in cardiac health, due to its unique structural features (Zhang et al., 2012).

Inhibitors of Androgen Biosynthesis

A study on androsterone derivatives identified compounds with potential as inhibitors of androgen biosynthesis. The compounds possess a typical steroid shape with an additional E ring, offering insights into the molecular basis for their biological activities (Djigoué et al., 2012).

Solubility of Saccharides in Ethanol-Water Solutions

Research into the solubilities of various saccharides, including xylose and mannose, in ethanol-water mixtures provides valuable data for the chemical and food industries. This study's findings are crucial for understanding these substances' properties in different solvent environments (Gong et al., 2012).

Computer-Aided Screening Against MRSA Infections

A study utilized computer-aided design to screen herbal compounds against Methicillin-resistant Staphylococcus aureus (MRSA) infections. The research highlighted the potential of botanicals, such as Aloe vera and Neem, in developing new therapeutic agents against MRSA (Skariyachan et al., 2011).

Propiedades

Fórmula molecular |

C33H54O12 |

|---|---|

Peso molecular |

642.8 g/mol |

Nombre IUPAC |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C33H54O12/c1-29(2,41)9-8-24(45-28-27(40)26(39)25(38)22(15-34)44-28)32(5,42)23-7-11-33(43)17-12-19(35)18-13-20(36)21(37)14-30(18,3)16(17)6-10-31(23,33)4/h12,16,18,20-28,34,36-43H,6-11,13-15H2,1-5H3/t16-,18-,20+,21-,22+,23-,24+,25-,26-,27+,28+,30+,31+,32+,33+/m0/s1 |

Clave InChI |

OYLAWXRQIJWVHG-BRUSFFCGSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canónico |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Sinónimos |

eta-D-galactopyranosyl(1-->2)-beta-D-glucuronopyranosyl-3beta- hydrox y-23-oxo-olean-12-en-28-oic acid 28-O-beta-D-xylopyranosyl(1-->3)-beta-D-xylopyranosyl(1-->4)-alpha-L- rhamnopyranosyl(1-->2)-beta-D-fucopyranoside silenoside A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

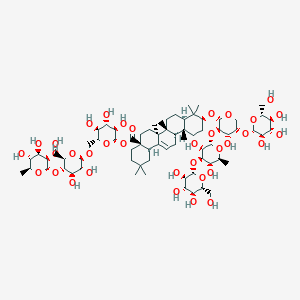

![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)

![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)

![[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)